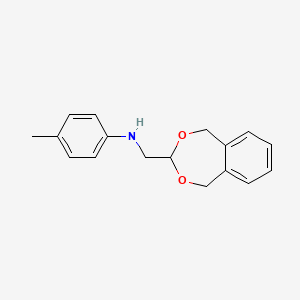

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine

Descripción

Systematic Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is officially designated as N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylaniline, reflecting its structural components and connectivity patterns. Alternative nomenclature includes 2,4-Benzodioxepin-3-methanamine, 1,5-dihydro-N-(4-methylphenyl)-, which emphasizes the benzodioxepine core structure and the methylphenyl substituent.

The structural classification of this compound places it within multiple chemical categories, reflecting its complex architecture. Primary classification identifies it as a benzocycloheptene derivative, specifically incorporating a 1,4-benzodioxepine framework. The compound belongs to the broader family of seven-membered heterocyclic compounds, which have gained significant attention in pharmaceutical research due to their unique conformational properties and biological activities. The presence of two oxygen atoms within the seven-membered ring system classifies it as a dioxepine, while the benzene ring fusion creates the benzodioxepine structural motif.

The molecular architecture features a bicyclic system consisting of a benzene ring fused to a seven-membered dioxepine ring, with an additional methylaniline substituent connected through a methylene bridge. This structural arrangement creates multiple sites for potential chemical modification and provides opportunities for diverse intermolecular interactions. The stereochemical aspects of the compound involve considerations of ring conformation and substituent orientation, which significantly influence its chemical and biological properties.

Further structural analysis reveals the compound's classification within the broader context of heterocyclic amine derivatives. The p-tolyl amine component contributes to the compound's lipophilicity and potential for biological membrane penetration. The combination of the rigid benzodioxepine framework with the flexible amine substituent creates a molecule with both structural constraint and conformational flexibility, characteristics that are often associated with biologically active compounds.

Historical Context of Benzocycloheptene Derivatives in Organic Chemistry

The historical development of benzocycloheptene derivatives spans several decades of organic chemistry research, with significant contributions to both synthetic methodology and pharmaceutical applications. Benzocycloheptene compounds have emerged as important structural motifs in natural product chemistry and drug discovery, with research efforts focusing on their unique seven-membered ring systems and associated biological activities. The development of synthetic approaches to benzocycloheptene derivatives has been driven by their presence in various natural products and their potential therapeutic applications.

Early research in benzocycloheptene chemistry focused on the synthesis and characterization of simple benzocycloheptene systems, laying the groundwork for more complex derivatives such as this compound. The field gained momentum with the recognition that seven-membered heterocyclic systems could provide unique pharmacological profiles distinct from their six-membered counterparts. This recognition led to increased research efforts in developing efficient synthetic methodologies for accessing diverse benzocycloheptene derivatives.

The evolution of benzocycloheptene derivative research has been marked by significant methodological advances, including the development of annulation strategies for constructing seven-membered rings. Recent research has demonstrated novel approaches such as base-promoted (5 + 2) annulation between 2-(alkynylaryl)acetonitriles and arylalkynes for the synthesis of benzocycloheptene derivatives. These methodological advances have enabled the preparation of increasingly complex benzocycloheptene systems, including those with incorporated heteroatoms and functional group diversity.

| Research Period | Key Developments | Significance |

|---|---|---|

| 1970s-1980s | Basic benzocycloheptene synthesis methods | Foundation for seven-membered ring chemistry |

| 1990s-2000s | Recognition of pharmaceutical potential | Increased interest in drug discovery applications |

| 2010s-Present | Advanced annulation strategies | Access to complex heterocyclic systems |

The pharmaceutical relevance of benzocycloheptene derivatives has been demonstrated through various therapeutic applications, including their use as CCR5 antagonists and in the development of compounds with improved pharmacokinetic properties. Research has shown that benzocycloheptene rings can be successfully converted to related heterocyclic systems such as benzothiepines and benzazepines, expanding their potential therapeutic applications. This versatility has contributed to sustained research interest in benzocycloheptene derivatives as pharmaceutical scaffolds.

Contemporary research in benzocycloheptene chemistry continues to explore new synthetic methodologies and applications. The field has benefited from advances in catalysis, particularly palladium-catalyzed reactions that enable stereoselective synthesis of complex benzocycloheptene systems. These developments have facilitated the preparation of compounds like this compound, which represent sophisticated examples of modern heterocyclic compound design.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends across multiple dimensions of chemical science, encompassing synthetic methodology, structure-activity relationships, and pharmaceutical applications. Heterocyclic compounds represent a fundamental class of organic molecules with diverse applications in medicinal chemistry, materials science, and chemical biology. The unique structural features of this compound contribute to advancing understanding of seven-membered heterocyclic systems and their potential applications.

The compound's structural complexity serves as a valuable model for studying the properties and reactivity of multi-heteroatom systems. The presence of two oxygen atoms within the seven-membered ring, combined with the amine functionality, creates opportunities for diverse intermolecular interactions and chemical transformations. This structural diversity makes the compound particularly valuable for investigating structure-activity relationships in heterocyclic chemistry and for developing new synthetic methodologies for accessing related compounds.

Research significance also derives from the compound's potential as a pharmaceutical intermediate or active compound. The benzodioxepine core structure has been associated with various biological activities, and the specific substitution pattern in this compound may confer unique pharmacological properties. The compound's structure incorporates design elements that are commonly associated with drug-like molecules, including appropriate molecular weight, lipophilicity characteristics, and functional group diversity.

| Research Domain | Contribution | Impact |

|---|---|---|

| Synthetic Methodology | Model for complex heterocycle synthesis | Advanced synthetic strategies |

| Structure-Activity Studies | Multi-heteroatom system properties | Understanding of molecular interactions |

| Pharmaceutical Research | Potential therapeutic applications | Drug discovery advancement |

The compound's role in advancing heterocyclic compound research is further emphasized by its potential for structural modification and derivatization. The presence of multiple functional groups and heteroatoms provides numerous sites for chemical modification, enabling the preparation of compound libraries for biological screening and structure-activity relationship studies. This versatility makes the compound valuable for exploring chemical space around the benzodioxepine scaffold and for identifying optimized derivatives with enhanced properties.

Contemporary heterocyclic compound research increasingly focuses on compounds that incorporate multiple heteroatoms and complex ring systems, reflecting the recognition that such structures often exhibit unique biological activities. This compound exemplifies this trend, combining multiple structural features that contribute to its research significance. The compound represents an important example of how modern synthetic chemistry can access complex heterocyclic structures with potential for diverse applications.

Propiedades

IUPAC Name |

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-6-8-16(9-7-13)18-10-17-19-11-14-4-2-3-5-15(14)12-20-17/h2-9,17-18H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMZOENZYSVDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2OCC3=CC=CC=C3CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351528 | |

| Record name | N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309720-04-5 | |

| Record name | N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Common Synthetic Routes

- Multi-Step Reactions : The synthesis often involves multi-step reactions including condensation and alkylation steps. For example:

Example Synthetic Pathway

A proposed synthetic pathway might resemble the following:

Starting Material : Begin with a suitable precursor such as a substituted phenol or an aromatic amine.

Cyclization Reaction : Employ cyclization techniques (e.g., using Lewis acids) to form the bicyclic structure.

Dioxane Formation : Introduce dioxane functionalities through oxidation reactions or by using dioxole derivatives.

Final Alkylation : Perform a nucleophilic substitution reaction where p-tolyl amine is introduced to yield (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine.

Related Compounds

Compounds with similar structures have been synthesized and studied for their chemical properties and potential applications in pharmaceutical research. For example, (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl)-(3-methyl-butyl)-amine has shown similar synthetic challenges and methodologies.

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl)-(3-methyl-butyl)-amine | C18H25NO2 | 123456-78-9 |

| (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl)-(4-methoxy-phenyl)-amine | C18H23NO3 | 987654-32-1 |

Research into compounds structurally related to this compound has revealed potential biological activities that warrant further exploration. Computational methods such as quantitative structure–activity relationship (QSAR) modeling can be utilized to predict biological activities based on structural similarities with known compounds.

Análisis De Reacciones Químicas

Types of Reactions

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve the use of halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is most closely related to derivatives sharing the 5,9-dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl core. Below is a detailed comparison with its closest analog and other nitrogen-containing heterocycles.

Cyclohexyl-(5,9-dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-amine

- CAS No.: 635699-06-8

- Structure : Differs from the target compound by replacing the p-tolyl group with a cyclohexyl moiety.

- Synthetic routes: Likely synthesized via similar amine-alkylation pathways but with cyclohexylamine as the nucleophile . Applications: Both compounds are supplied by specialty chemical manufacturers (e.g., Suzhou Health Chemicals, SAGECHEM), suggesting roles as intermediates in pharmaceutical or agrochemical synthesis .

Other Nitrogen-Containing Heterocycles

- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione : Structure: Features a spirocyclic system with benzothiazole and dimethylaminophenyl groups. Synthesis: Utilizes 2-oxa-spiro[3.4]octane-1,3-dione as a precursor, differing from the benzocyclohepten core of the target compound.

-

- Structure : A penicillin derivative with a bicyclo[3.2.0]heptane core and dibenzylethylenediamine salt.

- Comparison : While both compounds are bicyclic, benzathine benzylpenicillin’s β-lactam ring and pharmaceutical application contrast sharply with the target compound’s dioxa-benzocyclohepten framework.

Comparative Data Table

Research Findings and Gaps

- Reactivity : The dioxa bridge may enhance stability against ring-opening reactions compared to purely hydrocarbon-based bicyclic systems.

- Biological activity: No direct studies on the target compound’s bioactivity are available. However, benzothiazole-containing analogs exhibit documented roles in medicinal chemistry .

- Industrial relevance : Both the target compound and its cyclohexyl analog are marketed by suppliers specializing in pharmaceutical intermediates, hinting at their utility in drug discovery .

Actividad Biológica

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine, a compound with the CAS number 309720-04-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, safety profile, and relevant case studies.

- Molecular Formula : C₁₇H₁₉N₁O₂

- Molecular Weight : 269.34 g/mol

- Structure : The compound features a benzocycloheptene core with two oxygen atoms incorporated into its structure, contributing to its unique chemical properties.

Biological Activity

The biological activity of this compound is primarily evaluated through its interaction with various biological systems. Research indicates several key areas of activity:

1. Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Properties : Research indicates potential neuroprotective effects against oxidative stress and neuroinflammation, possibly beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting a possible role in treating infections.

2. Safety Profile

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve increased levels of serotonin in the synaptic cleft.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment assessing neuroprotective effects, the compound was administered to mice subjected to induced oxidative stress. Results indicated a marked decrease in neuronal damage and inflammation markers compared to untreated controls.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The compound can be synthesized via condensation reactions involving spirocyclic intermediates, similar to methods used for structurally related benzocycloheptene derivatives. For example, cyclization of precursors like 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines (e.g., p-tolyl derivatives) under reflux conditions may yield the target structure. Characterization should include:

- Melting point analysis to assess purity.

- Elemental analysis (C, H, N) to verify stoichiometry.

- Infrared (IR) spectroscopy to identify functional groups (e.g., amine stretches at ~3300 cm⁻¹, ether C-O bonds at ~1250 cm⁻¹).

- UV-Vis spectroscopy to study electronic transitions, particularly if the compound exhibits conjugation or aromaticity .

Q. How can researchers assess the compound’s toxicity and establish safe handling protocols?

Acute toxicity data for structurally similar compounds (e.g., benzocyclohepten-amines) suggest intraperitoneal LD50 values in rodents (e.g., 100 mg/kg in mice), indicating moderate toxicity. Safety protocols should include:

Q. What experimental design principles apply to optimizing its synthesis?

Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

Q. How should contradictions in spectroscopic data be resolved during structural validation?

If IR or UV-Vis data conflict with expected functional groups:

Q. What are the key steps for training researchers in synthesizing this compound?

Graduate programs emphasize:

- Independent experimental design , including risk assessments for reactive intermediates.

- Instrument proficiency (e.g., Schlenk techniques for air-sensitive steps).

- Safety training for handling toxic amines and organic solvents .

Advanced Research Questions

Q. What mechanistic insights explain the formation of its fused dioxa-benzocyclohepten ring?

The ring system likely forms via acid- or base-catalyzed cyclization , where nucleophilic attack by the amine group on a carbonyl or ether precursor drives ring closure. Computational studies (e.g., DFT calculations) can model transition states and identify rate-limiting steps. Experimental validation may involve kinetic isotope effects or trapping reactive intermediates .

Q. How can structure-activity relationships (SAR) be explored for potential pharmacological applications?

- Synthesize analogs with varied substituents on the p-tolyl group or benzocyclohepten core.

- Test analogs in receptor-binding assays (e.g., GPCR targets) to correlate structural features with activity.

- Use molecular docking to predict interactions with biological targets .

Q. What strategies address low yields in large-scale synthesis?

- Optimize catalytic systems (e.g., Pd/dppf catalysts for coupling steps, as in bis(4-methoxyphenyl)amine synthesis) .

- Implement flow chemistry to improve heat/mass transfer and reduce side reactions .

Q. How can computational chemistry aid in predicting its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.